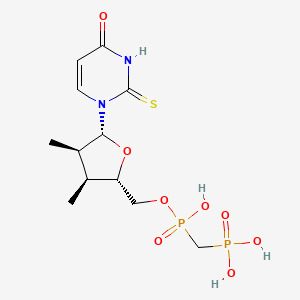

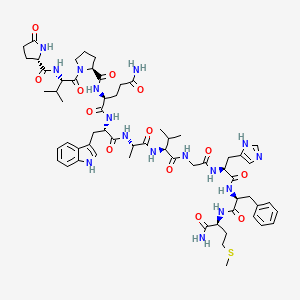

S-(5'-deoxy-5'-adenosyl)-methylthioethyl-hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メタクリル酸アリルは、メタクリル酸のエステルであり、ポリマー合成における原料成分として使用されます。 それは、高い反応性を特徴とするメタクリル酸基と、環状疎水性基からなる、二重のアリル基とメタクリル酸基の機能を持つモノマーです。 .

準備方法

合成ルートと反応条件: メタクリル酸アリルは、メタクリル酸とアリルアルコールのエステル化によって合成できます。この反応は通常、硫酸やp-トルエンスルホン酸などの酸触媒を使用します。 反応は、水を除去して反応を完了させるために、還流条件下で行われます。 .

工業的製造方法: 工業的には、メタクリル酸アリルは、触媒の存在下でメタクリル酸とアリルアルコールをエステル化することによって製造されます。反応混合物を加熱し、反応中に生成された水は、エステル形成の方向に平衡を移動させるために、連続的に除去されます。 生成物はその後、蒸留によって精製されます。 .

化学反応の分析

反応の種類: メタクリル酸アリルは、以下を含む様々な種類の化学反応を起こします。

付加反応: それは、様々な有機化合物や無機化合物と容易に付加反応を起こします。

一般的な試薬と条件:

付加反応: 一般的な試薬には、ハロゲン、ハロゲン化水素、その他の求電子剤が含まれます。

重合: ベンゾイルパーオキサイドやアゾビスイソブチロニトリル(AIBN)などの開始剤を、制御された温度条件下で使用します。.

生成される主要な生成物:

付加反応: 主要な生成物は、一般的に置換されたメタクリレートです。

科学研究への応用

メタクリル酸アリルは、以下を含む幅広い科学研究への応用があります。

化学: ポリマーやコポリマーの合成におけるモノマーとして使用されます。

生物学: 生体適合性材料の開発に利用されます。

医学: 歯科用コンポジットやその他の医療機器の製造に使用されます。

科学的研究の応用

Allyl Methacrylate has a wide range of scientific research applications, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

Biology: Utilized in the development of biocompatible materials.

Medicine: Employed in the production of dental composites and other medical devices.

Industry: Applied in the production of coatings, adhesives, and sealants.

作用機序

メタクリル酸アリルの作用機序には、重合反応と付加反応を起こす能力が含まれます。メタクリル酸基は非常に反応性が高く、他の分子と共有結合を形成して、ポリマーやコポリマーを生成することができます。 アリル基は、化学反応のための追加の部位を提供し、化合物の汎用性を高めます。 .

類似化合物との比較

類似化合物:

メタクリル酸: メタクリル酸基を共有していますが、アリル基の機能はありません。

アリルアルコール: アリル基を含んでいますが、メタクリル酸基の機能はありません。

メタクリル酸メチル: 構造は似ていますが、アリル基の代わりにメチル基を持っています。.

独自性: メタクリル酸アリルは、二重の機能性を備えているため、類似化合物と比較して、より幅広い化学反応に参加することができます。 この二重の機能性は、特殊なポリマーやコポリマーの合成において、メタクリル酸アリルを貴重なモノマーにしています。 .

特性

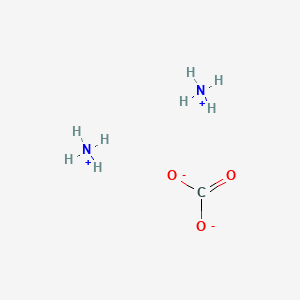

分子式 |

C13H21N6O4S+ |

|---|---|

分子量 |

357.41 g/mol |

IUPAC名 |

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[2-(hydroxyamino)ethyl]-methylsulfanium |

InChI |

InChI=1S/C13H21N6O4S/c1-24(3-2-18-22)4-7-9(20)10(21)13(23-7)19-6-17-8-11(14)15-5-16-12(8)19/h5-7,9-10,13,18,20-22H,2-4H2,1H3,(H2,14,15,16)/q+1/t7-,9-,10-,13-,24?/m1/s1 |

InChIキー |

VJHFTTWXKUEKQP-VCZNENMGSA-N |

異性体SMILES |

C[S+](CCNO)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

正規SMILES |

C[S+](CCNO)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)

![[125I]Heat](/img/structure/B10773665.png)

![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)

methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)

![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)

![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)